Hexanoic acid, 6-[(4-iodobenzoyl)amino]-
Overview
Description
Hexanoic acid, 6-[(4-iodobenzoyl)amino]- is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of a hexanoic acid backbone with an amide linkage to a 4-iodobenzoyl group. The iodine atom in the benzoyl group imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 6-[(4-iodobenzoyl)amino]- typically involves the following steps:
Formation of 4-iodobenzoyl chloride: This is achieved by reacting 4-iodobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The 4-iodobenzoyl chloride is then reacted with hexanoic acid in the presence of a base such as triethylamine (TEA) to form the desired amide compound.
The reaction conditions generally involve maintaining the reaction mixture at a controlled temperature and stirring for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Hexanoic acid, 6-[(4-iodobenzoyl)amino]- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-[(4-iodobenzoyl)amino]- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN₃) or thiourea can be used in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Hexanoic acid, 6-[(4-iodobenzoyl)amino]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Hexanoic acid, 6-[(4-iodobenzoyl)amino]- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The iodine atom in the benzoyl group plays a crucial role in these interactions, as it can form halogen bonds with amino acid residues in the target proteins.
Comparison with Similar Compounds
Hexanoic acid, 6-[(4-iodobenzoyl)amino]- can be compared with other similar compounds, such as:
Hexanoic acid, 6-[(3-iodobenzoyl)amino]-: This compound has a similar structure but with the iodine atom in the 3-position of the benzoyl group.
Hexanoic acid, 6-[(4-bromobenzoyl)amino]-: In this compound, the iodine atom is replaced with a bromine atom.
Hexanoic acid, 6-[(4-chlorobenzoyl)amino]-: Similar to the bromine derivative, this compound has a chlorine atom instead of iodine.
The uniqueness of Hexanoic acid, 6-[(4-iodobenzoyl)amino]- lies in the presence of the iodine atom, which imparts specific properties that are not observed in its bromine or chlorine analogs.
Properties
IUPAC Name |
6-[(4-iodobenzoyl)amino]hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO3/c14-11-7-5-10(6-8-11)13(18)15-9-3-1-2-4-12(16)17/h5-8H,1-4,9H2,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGUYKHNXAQQKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCCC(=O)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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